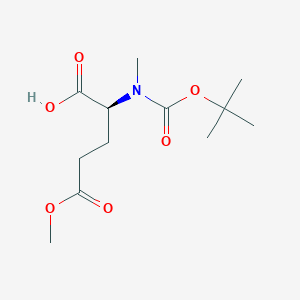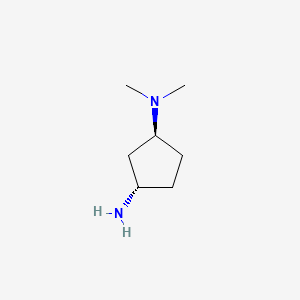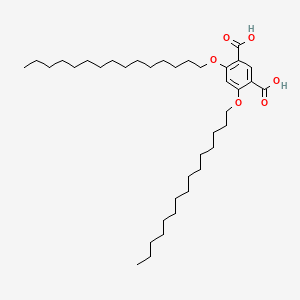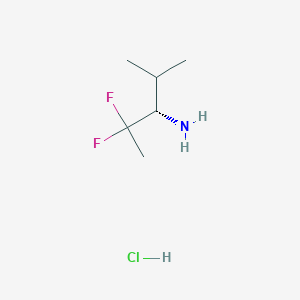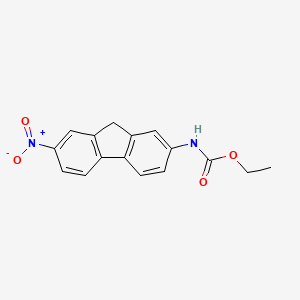![molecular formula C7H6OS2 B13143858 Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
Thieno[3,2-b]thiophen-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]thiophen-3-ylmethanol is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is known for its electron-rich structure, making it a valuable building block in organic electronics and optoelectronic materials . Its unique molecular architecture allows for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophen-3-ylmethanol typically involves the formation of the thieno[3,2-b]thiophene core followed by functionalization at the 3-position. One common method includes the reaction of 3-bromothiophene with a suitable thiol to form a thienylthio intermediate, which is then cyclized to form the thieno[3,2-b]thiophene core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thieno[3,2-b]thiophenes .
Scientific Research Applications
Thieno[3,2-b]thiophen-3-ylmethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophen-3-ylmethanol involves its interaction with various molecular targets and pathways:
Electron Donating Properties: The compound’s electron-rich nature allows it to participate in electron transfer reactions, making it useful in electronic applications.
Molecular Targets: In biological systems, it may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or antiviral effects.
Comparison with Similar Compounds
- Thieno[2,3-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Comparison: Thieno[3,2-b]thiophen-3-ylmethanol is unique due to its specific ring fusion and functionalization at the 3-position, which provides distinct electronic properties compared to its isomers . This uniqueness makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of advanced organic electronic materials .
Properties
Molecular Formula |
C7H6OS2 |
|---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
thieno[3,2-b]thiophen-6-ylmethanol |
InChI |
InChI=1S/C7H6OS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4,8H,3H2 |
InChI Key |
QXJIBEMIIKKZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


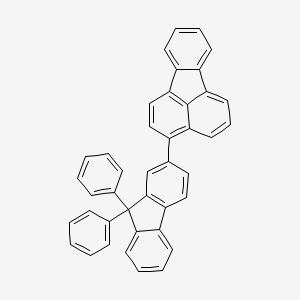

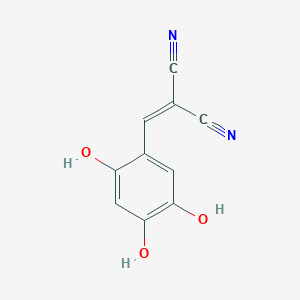
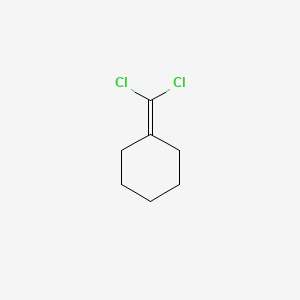

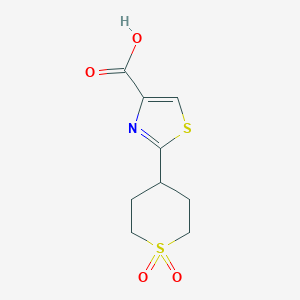
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

